Product packaging for Bicyclo[2.1.1]hexan-1-amine hydrochloride(Cat. No.:CAS No. 89676-79-9)

Bicyclo[2.1.1]hexan-1-amine hydrochloride

Cat. No.: B3038752
CAS No.: 89676-79-9
M. Wt: 133.62
InChI Key: AUMZACAYVDAXBP-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Bicyclic Ring Systems in Organic Chemistry

Bicyclic compounds, molecules containing two fused rings, have been a subject of fascination and study since the early days of organic chemistry. numberanalytics.comwisdomlib.org The initial exploration into these systems was driven by a fundamental curiosity about the consequences of fusing rings and the resulting strain and reactivity. Early work by chemists such as Adolf von Baeyer in the late 19th century laid the groundwork for understanding ring strain, a concept that is central to the chemistry of many bicyclic systems. wikipedia.org

The 20th century saw a significant expansion in the synthesis and understanding of bicyclic compounds. numberanalytics.com Landmark achievements, such as the Diels-Alder reaction, provided powerful tools for the construction of six-membered rings and facilitated access to a wide range of bicyclic structures. numberanalytics.com The study of natural products, many of which possess complex bicyclic cores like camphor (B46023) and α-thujene, further fueled research in this area, driving the development of new synthetic methodologies. wikipedia.org The evolution of analytical techniques, including X-ray crystallography and NMR spectroscopy, has been instrumental in elucidating the precise three-dimensional structures and conformational dynamics of these intricate molecules.

Significance of Strained Aliphatic Ring Systems in Contemporary Chemical Synthesis

Strained aliphatic ring systems, such as those found in bicycloalkanes, are of immense importance in modern chemical synthesis. researchgate.net The inherent ring strain in these molecules, arising from deviations from ideal bond angles and torsional interactions, translates into higher internal energy. wikipedia.orgfiveable.menumberanalytics.com This stored energy can be harnessed to drive chemical transformations, making strained rings valuable synthetic intermediates. researchgate.net

The reactivity of strained systems allows for a variety of synthetic manipulations that are not readily achievable with their unstrained counterparts. These include ring-opening reactions, rearrangements, and functionalization at positions that would otherwise be inert. researchgate.net Consequently, strained aliphatic rings serve as versatile building blocks for the construction of complex molecular architectures, enabling chemists to access novel chemical space. rsc.org

Bicyclo[2.1.1]hexane Core as a Promising Scaffold in Medicinal Chemistry

In recent years, the focus on increasing the three-dimensionality of drug candidates has led to a surge of interest in saturated bicyclic scaffolds. nih.govselvita.com Among these, the bicyclo[2.1.1]hexane (BCH) core has emerged as a particularly promising motif in medicinal chemistry. enamine.netresearchgate.netbohrium.com This is due to a combination of its unique structural features and its ability to act as a bioisosteric replacement for commonly used aromatic rings. researchgate.netnih.gov

The bicyclo[2.1.1]hexane framework consists of a six-membered ring fused with a five-membered ring, resulting in a compact and rigid structure. ontosight.ai Its molecular formula is C6H10. cymitquimica.com This rigidity imparts a well-defined three-dimensional geometry, which is a highly desirable attribute in drug design. selvita.comenamine.net By replacing flat aromatic rings with saturated, three-dimensional scaffolds like bicyclo[2.1.1]hexane, medicinal chemists can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, while maintaining or even enhancing biological activity. selvita.com The defined spatial arrangement of substituents on the bicyclo[2.1.1]hexane core allows for precise control over their orientation, facilitating optimal interactions with biological targets. researchgate.net

A key application of the bicyclo[2.1.1]hexane scaffold is its use as a bioisostere for substituted benzene (B151609) rings. nih.govresearchgate.netnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. Disubstituted bicyclo[2.1.1]hexanes have been successfully employed as mimics for ortho- and meta-substituted phenyl rings. enamine.netnih.govrsc.org

This bioisosteric replacement serves several purposes. Firstly, it allows for the exploration of novel chemical space, moving away from the often-crowded patent landscape of aromatic compounds. nih.gov Secondly, the introduction of the sp³-rich bicyclo[2.1.1]hexane core can lead to improved drug-like properties. chemrxiv.org For instance, replacing a planar aromatic ring with a non-planar, saturated scaffold can disrupt undesirable π-π stacking interactions and improve aqueous solubility. selvita.com The ability to functionalize the bicyclo[2.1.1]hexane core at various positions provides opportunities to create analogues of existing drugs with potentially improved efficacy and safety profiles. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12ClN B3038752 Bicyclo[2.1.1]hexan-1-amine hydrochloride CAS No. 89676-79-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[2.1.1]hexan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c7-6-2-1-5(3-6)4-6;/h5H,1-4,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMZACAYVDAXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89676-79-9
Record name bicyclo[2.1.1]hexan-1-amine hydrochloride
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Synthetic Methodologies for Bicyclo 2.1.1 Hexan 1 Amine Hydrochloride and Its Derivatives

Photochemical Approaches to Bicyclo[2.1.1]hexane Core Construction

Photochemical reactions, particularly [2+2] photocycloadditions, represent a powerful and common method for the synthesis of the strained bicyclo[2.1.1]hexane skeleton. nih.gov These reactions leverage light energy to form the characteristic bridged cyclic system from acyclic precursors.

Intramolecular Crossed [2+2] Photocycloaddition Strategies

The intramolecular crossed [2+2] photocycloaddition of 1,5-dienes is a primary strategy for assembling the bicyclo[2.1.1]hexane core. nih.govacs.org This approach involves the irradiation of a suitably substituted hexa-1,5-diene, leading to the formation of the bridged bicyclic product. For the reaction to be efficient, at least one of the alkene moieties is typically part of a styrene-type system to facilitate the necessary photoexcitation. researchgate.net

Modern advancements in photochemistry have enabled the use of visible light for these cycloadditions, offering a milder and more selective alternative to high-energy UV irradiation. nih.govacs.org These methods rely on photocatalysts that can absorb visible light and transfer the energy to the substrate. Iridium complexes, such as [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆, have proven to be highly effective photocatalysts for this transformation. researchgate.netresearchgate.net The reactions are typically performed under irradiation with a high-power LED (e.g., at 414 nm) in a suitable solvent like acetone. researchgate.net This visible-light-driven approach has been shown to produce 1,4-disubstituted bicyclo[2.1.1]hexanes in good to excellent yields, often up to quantitative yields. researchgate.netnih.gov

An enantioselective catalytic strategy has also been developed using a Lewis acid-catalyzed intramolecular crossed [2+2] photocycloaddition. This method allows for the synthesis of enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes, which are valuable as chiral bioisosteres of ortho-substituted phenyl rings. nih.gov

Table 1: Photocatalysts and Conditions for Visible Light-Driven [2+2] Photocycloaddition

Photocatalyst Wavelength (nm) Solvent Yield Range (%) Reference
[Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ 414 Acetone 61 - 100 researchgate.netrsc.org

The mechanism of the photosensitized intramolecular [2+2] cycloaddition is understood to proceed via a triplet energy transfer pathway. rsc.org The photocatalyst, upon absorbing visible light, is excited to a singlet state, which then undergoes intersystem crossing to a longer-lived triplet state. This excited triplet sensitizer (B1316253) then transfers its energy to the substrate (the 1,5-diene), promoting it to its triplet state. rsc.org This triplet diene subsequently undergoes cyclization to form a diradical intermediate, which then closes to yield the final bicyclo[2.1.1]hexane product. rsc.org The presence of a styrene (B11656) moiety in the substrate is crucial as it lowers the triplet energy, allowing for efficient energy transfer from common photocatalysts. rsc.org

The visible light-driven intramolecular [2+2] photocycloaddition exhibits a broad substrate scope and good functional group tolerance. researchgate.netacs.org The reaction accommodates a wide range of substituents on the hexa-1,5-diene precursor. For instance, various primary and secondary alkyl groups, as well as aromatic units with both electron-donating and electron-withdrawing substituents, are well-tolerated. researchgate.net Heteroaromatic rings, such as pyridines, can also be successfully incorporated in place of phenyl substituents to facilitate the photochemical activation. researchgate.net This versatility allows for the synthesis of a diverse library of bicyclo[2.1.1]hexane derivatives, which can serve as precursors for further functionalization, including the introduction of an amine group at the bridgehead position. researchgate.netacs.org For example, a carboxylic acid functional group can be incorporated, which can later be converted to an amine via a Curtius rearrangement. nih.gov

[2+2] Cycloaddition from Precursors (e.g., Styrene Derivatives, 1,5-Dienes)

As established, the key precursors for the intramolecular [2+2] photocycloaddition are 1,5-dienes, particularly those containing a styrene derivative. nih.govacs.orgrsc.org The synthesis of these precursors is generally straightforward. For instance, a modular approach can involve the methylenation of a phenylacetaldehyde (B1677652) derivative, followed by the addition of an allyl Grignard reagent to form a secondary alcohol, which is then oxidized to the corresponding 1,5-diene ketone. rsc.org This ketone can then undergo photocycloaddition to yield a 1,2-disubstituted bicyclo[2.1.1]hexane. rsc.org The resulting bicyclic ketones are versatile intermediates that can be further elaborated. rsc.org

Strain-Release Cycloadditions for Bicyclo[2.1.1]hexane Synthesis

An alternative and increasingly popular strategy for constructing the bicyclo[2.1.1]hexane core involves strain-release-driven reactions of highly strained molecules, most notably bicyclo[1.1.0]butanes (BCBs). choudharylab.comacs.org These reactions leverage the high ring strain of BCBs (approx. 66 kcal/mol) to drive the formation of the less strained bicyclo[2.1.1]hexane system.

The process typically involves a [2π + 2σ] cycloaddition, where the central, highly strained σ-bond of the BCB reacts with a π-system, such as an alkene. choudharylab.comacs.org This transformation can be initiated by triplet energy transfer using a photosensitizer. acs.org The sensitizer absorbs light and transfers energy to a substituent on the BCB (e.g., a naphthyl ketone), which then facilitates the cleavage of the central C-C bond to form a diradical intermediate. This diradical is then trapped by an alkene to form the bicyclo[2.1.1]hexane product. acs.org This intermolecular approach allows for access to a diverse range of substitution patterns that can be challenging to obtain via intramolecular photocycloadditions. acs.org

Recent developments have also shown that Lewis acid catalysis can promote the formal (3+2) annulation of BCBs with α-substituted vinyl azides, providing a direct route to azidobicyclo[2.1.1]hexanes. nih.gov These azide-containing products are particularly valuable as they can be readily reduced to the corresponding primary amines, offering a direct pathway to compounds like Bicyclo[2.1.1]hexan-1-amine. acs.org

Table 2: Comparison of Synthetic Methodologies for Bicyclo[2.1.1]hexane Core

Methodology Precursors Key Features Advantages
Intramolecular [2+2] Photocycloaddition 1,5-Dienes (often with styrene) Visible-light photocatalysis, Triplet energy transfer High yields, Good functional group tolerance, Access to 1,4- and 1,5-disubstituted BCHs

[2π + 2σ] Cycloadditions Initiated by Energy Transfer (e.g., from Bicyclo[1.1.0]butanes)

A significant strategy for synthesizing bicyclo[2.1.1]hexanes involves the [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with alkenes. nih.gov This approach is particularly noteworthy as it provides a new mode of activation for BCBs, enabling intermolecular cycloadditions and access to a diverse range of bicyclo[2.1.1]hexanes with novel substitution patterns. nih.gov The process is initiated by the sensitization of a bicyclo[1.1.0]butane, followed by its cycloaddition with an alkene. nih.gov

The reaction design is based on the cleavage of the strained central carbon-carbon bond of the BCB. This can be achieved through various methods, including single electron transfer (SET), thermolysis, direct excitation, or energy transfer, which generates a diradical or radical anion intermediate. This reactive intermediate is then captured by an alkene, leading to the formation of the desired bicyclo[2.1.1]hexane product via a stepwise cycloaddition. nih.gov While historical examples of such reactions exist, they were quite limited until the development of this new energy transfer-initiated approach. nih.gov

Recent advancements have also demonstrated the use of photocatalytic oxidative activation of bicyclo[1.1.0]butanes for formal [2σ+2π] cycloadditions with alkenes or aldehydes, leading to the corresponding bicyclo[2.1.1]hexanes or oxabicyclo[2.1.1]hexanes. diva-portal.org This method stands in contrast to the more established strain-release nucleophile addition and reductive activation, opening up new possibilities for exploiting BCBs in synthesis. diva-portal.org The mechanism of this reaction is influenced by the specific characteristics of the bicyclo[1.1.0]butane and the alkene, which can lead to regiodivergent pathways and the formation of complementary products. diva-portal.org

Scope and Mechanistic Considerations of Strain-Release Approaches

Strain-release-driven transformations are a cornerstone of bicyclo[2.1.1]hexane synthesis. The high ring strain of bicyclo[1.1.0]butanes (BCBs), estimated at 64 kcal mol⁻¹, is the primary driving force for their reactivity. diva-portal.org The central C-C bond is particularly weak and reactive, making it susceptible to cleavage and subsequent cycloaddition reactions. diva-portal.org

The scope of these strain-release cycloadditions is broad, with a variety of activating methods and reaction partners. Lewis acid catalysis has been a key strategy, enabling reactions with diverse 2π-coupling partners such as N-arylimines, aldehydes, ketenes, indoles, silyl (B83357) enol ethers, and α,β-unsaturated systems. researchgate.netnih.gov This versatility has played a significant role in the application of these methods in drug discovery. researchgate.net

Mechanistically, the reaction can proceed through different pathways depending on the chosen activation method. For instance, photocatalyst-controlled regiodivergent synthesis has been demonstrated, where the choice of photocatalyst can lead to different regioisomers. acs.orgnih.gov This control is achieved through distinct mechanisms, such as electron transfer and energy transfer processes, which can be identified through techniques like transient absorption spectroscopy. nih.gov Furthermore, the use of specific activating groups, like N-methylimidazole, can guide the reaction towards divergent pathways and also facilitate subsequent transformations of the resulting functional groups. nih.govresearchgate.net

Table 1: Comparison of Activation Methods for Strain-Release Cycloadditions

Activation MethodInitiator/CatalystKey Mechanistic FeatureTypical Reaction Partners
Energy TransferSensitizer (e.g., light)Formation of a diradical intermediateAlkenes
Photocatalytic OxidationAcridinium organophotocatalystOxidative activation of BCBAlkenes, Aldehydes
Lewis Acid CatalysisLewis acids (e.g., Sc(OTf)3)Facilitation of nucleophilic attackImines, Aldehydes, Ketenes, Indoles

Multi-Step Synthesis of Bicyclo[2.1.1]hexan-1-amine Hydrochloride and Analogues

The synthesis of this compound and its analogs often requires multi-step sequences that involve the careful manipulation of bridged bicyclic precursors. These synthetic routes are designed to be modular and efficient, allowing for the introduction of various functional groups and the control of stereochemistry.

Manipulation of Bridged Bicyclic Precursors

A common strategy involves the initial construction of a bicyclo[2.1.1]hexane core, which is then further functionalized. For example, a two-step procedure combining a SmI₂-mediated transannular pinacol (B44631) coupling with an acid-catalyzed pinacol rearrangement can be used to prepare a range of 1-substituted bicyclo[2.1.1]hexan-5-ones from cyclobutanedione derivatives. acs.org These bicyclic ketones serve as versatile intermediates for the synthesis of more complex, sp³-rich molecules. acs.org

Another approach utilizes the intramolecular [2 + 2] cycloaddition of 1,5-dienes to form the bicyclo[2.1.1]hexane skeleton. acs.org While effective, this method can be limited by the synthesis of the required diene precursors. acs.org More recently, a modular and efficient approach using photochemistry to access 1,2-disubstituted bicyclo[2.1.1]hexane building blocks via [2 + 2] cycloaddition has been developed. rsc.orgrsc.org This method allows for ready derivatization through numerous transformations, opening up access to new chemical space. rsc.orgrsc.org

The functionalization of the bicyclo[2.1.1]hexane core can be achieved through various reactions. For instance, the carbonyl group of a bicyclic ketone can be exploited for Wittig and Horner-Wadsworth-Emmons reactions, or for ring-expansion reactions like the Baeyer-Villiger rearrangement and the Schmidt reaction to form lactones and lactams, respectively. rsc.org

Stereoselective Synthetic Pathways

The control of stereochemistry is crucial in the synthesis of bioactive molecules. Enantioselective catalytic strategies have been developed to produce enantioenriched bicyclo[2.1.1]hexanes. One such method is the Lewis acid-catalyzed intramolecular crossed [2+2] photocycloaddition of α,β-unsaturated acyl pyrazoles. chemrxiv.org This approach provides versatile products in high yield and enantioselectivity, which can then be incorporated into various drug analogues. chemrxiv.org The absolute configuration of the bicyclo[2.1.1]hexane core can have a significant impact on the biological activity of the final compound, highlighting the importance of stereoselective synthesis. chemrxiv.org

Asymmetric [2π + 2σ] cycloadditions of bicyclo[1.1.0]butanes with partners like coumarins, 2-pyrone, or chromenes, catalyzed by a Lewis acid, can provide access to a diverse range of enantioenriched 1,2,3,4-tetrasubstituted bicyclo[2.1.1]hexanes bearing vicinal tertiary-quaternary stereocenters. acs.org The practicality of this methodology has been demonstrated through gram-scale synthesis. acs.org

Preparation of Functionalized Bicyclo[2.1.1]hexanes

The development of methods to synthesize functionalized bicyclo[2.1.1]hexanes is essential for their application in medicinal chemistry and materials science. These methods often focus on introducing a variety of substituents onto the bicyclic scaffold.

A formal (3+2) cycloaddition of allylated cyclopropanes, initiated by LED light, has been developed for the synthesis of functionalized bicyclo[2.1.1]hexanes. chemistryviews.org This protocol demonstrates good functional group tolerance due to its mild reaction conditions. chemistryviews.org The resulting bicyclic imine products can be easily transformed into other functional groups through hydrolysis, acylation, or photo-induced ring-opening and formal (4+2)-cycloadditions. chemistryviews.org

Lewis acid-catalyzed formal cycloadditions between silyl enol ethers and bicyclo[1.1.0]butanes provide a facile route to a variety of bicyclo[2.1.1]hexanes. nih.gov This reaction tolerates a wide range of functional groups on the silyl enol ether and efficiently constructs two vicinal quaternary carbon centers. nih.gov

Table 2: Examples of Functionalization Reactions on the Bicyclo[2.1.1]hexane Core

Reaction TypeReagentsProduct Type
Wittig ReactionPhosphonium ylideAlkene
Horner-Wadsworth-EmmonsPhosphonate carbanionAlkene
Baeyer-Villiger RearrangementmCPBALactone
Schmidt ReactionBenzyl azide (B81097)Lactam
ReductionNaBH4Alcohol
Amide CouplingEDCIAmide

The introduction of halogen atoms into the bicyclo[2.1.1]hexane framework can significantly alter the physicochemical properties of the molecule, which is often desirable in drug design. While direct halogenation of the bicyclo[2.1.1]hexan-1-amine is not extensively detailed in the provided search results, the synthesis of halogenated precursors is a viable strategy.

For instance, the modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes allows for the use of halogenated starting materials. Phenylacetaldehydes bearing bromine and fluorine substituents have been successfully employed in a reaction sequence to produce the corresponding halogenated bicyclo[2.1.1]hexane analogs. rsc.org These halogenated bicyclic ketones can then serve as precursors for the synthesis of halogenated bicyclo[2.1.1]hexan-1-amine derivatives through further functional group manipulations, such as reductive amination or other nitrogen-introducing reactions.

Another approach involves the synthesis of 2-azabicyclo[2.1.1]hexane derivatives, which are bicyclic analogs of pyrrolidine. researchgate.net A key step in one reported synthesis is the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system. researchgate.net This demonstrates the use of a halogenated precursor in the construction of the core bicyclic amine structure.

Integration of Carboxylic Acid, Hydroxyl, and Other Functionalities

The introduction of carboxylic acid, hydroxyl, and other functional groups onto the bicyclo[2.1.1]hexane framework is essential for creating a diverse range of derivatives for further chemical exploration and biological evaluation. These functional groups serve as handles for subsequent modifications, such as amide bond formation or the introduction of other pharmacophoric features.

Carboxylic Acid Integration: The synthesis of bicyclo[2.1.1]hexane derivatives bearing a carboxylic acid moiety can be achieved through several strategic approaches. One common method involves the saponification of a corresponding ester that is carried through the core-forming cycloaddition reaction. For instance, a gram-scale synthesis of a 1-phenyl-bicyclo[2.1.1]hexane-2-carboxylic acid has been reported, starting from acetophenone. rsc.org The synthesis involves a Horner-Wadsworth-Emmons reaction, followed by allylation to form a 1,5-diene precursor, which then undergoes an intramolecular photocycloaddition. The resulting ester is subsequently hydrolyzed to the desired carboxylic acid. rsc.org

Another versatile method for introducing a carboxylic acid group is through the oxidation of a primary alcohol or an aldehyde. For example, a bicyclo[2.1.1]hexane with a formyl group can be oxidized to the corresponding carboxylic acid using Pinnick's conditions (sodium chlorite (B76162) and a phosphate (B84403) buffer). chemrxiv.org Furthermore, the hydrolysis of a nitrile group can also yield a carboxylic acid.

The Curtius rearrangement provides a powerful tool for converting these carboxylic acids into the corresponding amines, which is a key step in the synthesis of bicyclo[2.1.1]hexan-1-amine derivatives. This transformation has been successfully applied in the synthesis of saturated analogues of bioactive compounds like boscalid, bixafen, and fluxapyroxad, demonstrating its utility in accessing the 1-amino-bicyclo[2.1.1]hexane scaffold from a carboxylic acid precursor. rsc.orgnih.gov A DMAP-catalyzed Curtius rearrangement has also been employed to convert 2- and 3-carboxylic acid-substituted bicyclo[1.1.1]pentanes to their respective isocyanates, which are versatile intermediates for amines and other nitrogen-containing functional groups. acs.org

Hydroxyl Group Integration: The incorporation of hydroxyl groups can be accomplished by either introducing them in the starting materials prior to the formation of the bicyclic core or by functional group transformations on a pre-formed bicyclo[2.1.1]hexane scaffold. For instance, a photocatalytic cycloaddition has been shown to be tolerant of an unprotected tertiary alcohol substituent on the diene precursor. rsc.orgresearchgate.net This allows for the direct synthesis of hydroxylated bicyclo[2.1.1]hexane derivatives.

Alternatively, the reduction of bicyclic ketones is a common strategy for introducing a hydroxyl group. Bicyclo[2.1.1]hexan-2-ones can be synthesized via a sequential SmI2-mediated pinacol coupling and acid-catalyzed pinacol rearrangement, and these ketones can then be reduced to the corresponding secondary alcohols. acs.org Furthermore, the synthesis of 2-substituted bicyclo[2.1.1]hexane-1,2-diols has been achieved, providing access to vicinal diol functionalities on the bicyclic core. acs.org The Baeyer–Villiger oxidation of a bicyclic ketone can lead to a lactone, which upon hydrolysis, can provide both a hydroxyl and a carboxylic acid group. nih.gov

The table below summarizes some of the key transformations for integrating carboxylic acid and hydroxyl functionalities into the bicyclo[2.1.1]hexane scaffold.

Functional GroupPrecursorReagents and ConditionsResulting Functionality
Carboxylic AcidEsterSaponification (e.g., NaOH or KOH)Carboxylic Acid
Carboxylic AcidAldehydePinnick Oxidation (NaClO2, NaH2PO4)Carboxylic Acid
AmineCarboxylic AcidCurtius Rearrangement (e.g., DPPA, heat)Amine
HydroxylKetoneReduction (e.g., NaBH4)Alcohol
DiolDioneSmI2-mediated Pinacol CouplingVicinal Diol

Scalability and Industrial Relevance of Synthetic Procedures

For the practical application of this compound and its derivatives, particularly in the pharmaceutical industry, the development of scalable and industrially relevant synthetic procedures is of paramount importance. This involves not only achieving high yields but also considering factors such as the cost and availability of starting materials, the safety of the reaction conditions, and the ease of purification.

Multigram Synthesis Strategies

Several research groups have demonstrated the feasibility of producing bicyclo[2.1.1]hexane derivatives on a multigram scale. Photochemical [2+2] cycloadditions, a key method for constructing the bicyclic core, have been successfully scaled up. For example, the synthesis of a 1-phenyl-bicyclo[2.1.1]hexane-2-carboxylic acid was performed on a 23-gram scale in a single run without the need for column chromatography for purification of the final product. semanticscholar.org Another study reported the successful scaling of a photocatalytic cycloaddition to the 1.0 mmol scale, achieving a 91% yield. rsc.orgresearchgate.net

The synthesis of 2-azabicyclo[2.1.1]hexane-1-carboxylates, which are structurally related to the target compound, has been achieved on an impressive 0.7 kg scale. nuph.edu.ua This large-scale synthesis was made possible by optimizing the starting materials and the isolation procedure, which avoided the need for ion-exchange chromatography. nuph.edu.ua Such examples underscore the potential for the industrial production of bicyclo[2.1.1]hexane-based building blocks.

The table below presents examples of multigram synthesis of bicyclo[2.1.1]hexane derivatives and related compounds.

Compound ClassScaleKey ReactionReference
1-Phenyl-bicyclo[2.1.1]hexane-2-carboxylic acid23 gPhotochemical [2+2] Cycloaddition semanticscholar.org
Polysubstituted Bicyclo[2.1.1]hexanes1.0 mmolPhotocatalytic [2+2] Cycloaddition rsc.orgresearchgate.net
2-Azabicyclo[2.1.1]hexane-1-carboxylates0.7 kgMulti-step sequence nuph.edu.ua

Optimization of Reaction Conditions for Preparative Scale

Optimizing reaction conditions is a critical step in transitioning a synthetic route from a laboratory scale to a preparative or industrial scale. For the synthesis of bicyclo[2.1.1]hexane derivatives, particularly through photochemical methods, several parameters can be fine-tuned to improve efficiency and scalability.

Catalyst and Sensitizer Selection: In photocatalytic reactions, the choice of photocatalyst or sensitizer is crucial. For the intramolecular [2+2] cycloaddition of 1,5-dienes, various photocatalysts have been screened. Iridium-based photocatalysts, such as [Ir{dF(CF3)ppy}2(dtbbpy)]PF6, have been shown to be highly effective, providing excellent yields. researchgate.net In some cases, organic ketones like benzophenone (B1666685) can be used as triplet sensitizers, offering a more cost-effective alternative to precious metal catalysts. semanticscholar.org

Solvent and Concentration: The choice of solvent can significantly impact the reaction outcome. Acetonitrile has been found to be a suitable solvent for many of the photochemical cycloadditions. semanticscholar.org The concentration of the reaction mixture is another important parameter that needs to be optimized for large-scale synthesis to ensure efficient light penetration and to minimize side reactions.

Light Source and Reaction Time: The type of light source and the irradiation time are also critical. While broad-wavelength mercury lamps have been used, the development of methods using visible light and more energy-efficient light sources like LEDs is a significant advancement for industrial applications. chemrxiv.org Reaction times for these photochemical reactions can range from a few hours to several days, and optimization is necessary to maximize throughput.

Purification Methods: On a preparative scale, purification methods that avoid tedious and costly column chromatography are highly desirable. The successful gram-scale synthesis of a bicyclo[2.1.1]hexane carboxylic acid that was purified by crystallization is a prime example of an optimized process suitable for larger-scale production. rsc.org

The following table summarizes key parameters that are often optimized for the preparative scale synthesis of bicyclo[2.1.1]hexane derivatives.

ParameterOptimization Considerations
Catalyst/Sensitizer - Cost and availability- Catalytic efficiency and turnover number- Use of metal-free organic sensitizers
Solvent - Polarity and solubility of reactants- Transparency to the irradiation wavelength- Environmental impact and ease of removal
Concentration - Maximizing product throughput- Ensuring efficient light penetration- Minimizing intermolecular side reactions
Light Source - Wavelength and energy efficiency- Scalability of the reactor setup- Use of visible light sources (e.g., LEDs)
Purification - Avoiding column chromatography- Developing crystallization or distillation methods- Minimizing solvent waste

Chemical Reactivity and Transformations of Bicyclo 2.1.1 Hexan 1 Amine Systems

Nucleophilic Reactivity at the Amine Functionality

The primary amine group at the bridgehead position of bicyclo[2.1.1]hexan-1-amine is a key functional handle for derivatization. This amine can act as a potent nucleophile, readily participating in a variety of bond-forming reactions. For instance, amines on the related 2-azabicyclo[2.1.1]hexane scaffold can be converted from carboxylic acid precursors via the Curtius rearrangement. choudharylab.comacs.org The resulting isocyanates are valuable intermediates for synthesizing a range of derivatives such as ureas and carbamates. acs.org Similarly, the amine functionality can undergo nucleophilic substitution reactions to introduce diverse functional groups, expanding the chemical space of these bicyclic systems. These transformations highlight the utility of the amine group as a versatile anchor point for molecular elaboration.

Redox Transformations of Bicyclo[2.1.1]hexane Derivatives

The bicyclo[2.1.1]hexane core can be functionalized with various groups that are amenable to oxidation and reduction reactions. These transformations allow for the interconversion of functional groups, providing access to a wider array of derivatives such as ketones, carboxylic acids, and alcohols. chemistryviews.orgresearchgate.net

Oxidation reactions are a powerful tool for introducing carbonyl and carboxyl functionalities into the bicyclo[2.1.1]hexane system. Alcohols attached to the scaffold can be oxidized to the corresponding carboxylic acids. For example, an alcohol moiety on a 2-azabicyclo[2.1.1]hexane derivative was successfully oxidized to a carboxylic acid using a ruthenium(III) chloride/sodium periodate (B1199274) (RuCl₃/NaIO₄) mixture. nuph.edu.ua In other instances, homologated aldehydes have been converted to carboxylic acids under Pinnick's conditions (sodium chlorite). rsc.orgchemrxiv.org Furthermore, oxidative cleavage of aromatic rings attached to the bicyclic core can yield carboxylic acids, as demonstrated by the oxidation of a phenyl group using a RuCl₃/NaIO₄ system. rsc.org Ring expansion reactions, such as the Baeyer-Villiger oxidation, can also be employed to transform cyclic ketones on the bicyclo[2.1.1]hexane framework into lactones, which can be further hydrolyzed to carboxylic acids. rsc.orgchemrxiv.orgnih.gov

Table 1: Selected Oxidation Reactions on Bicyclo[2.1.1]hexane Derivatives

Starting Material Functional Group Reagents Product Functional Group Reference
Primary Alcohol RuCl₃ / NaIO₄ Carboxylic Acid nuph.edu.ua
Aldehyde NaClO₂, Na₂HPO₄, H₂O₂ Carboxylic Acid rsc.orgchemrxiv.org
Phenyl Group RuCl₃ / NaIO₄ Carboxylic Acid rsc.org

The reduction of carbonyl groups, particularly ketones, to alcohols is a fundamental transformation for introducing hydroxyl groups and creating new stereocenters within bicyclo[2.1.1]hexane derivatives. The ketone functionality on the bicyclic core is readily reduced to the corresponding secondary alcohol. rsc.orgchemrxiv.org Sodium borohydride (B1222165) (NaBH₄) has been effectively used for the reduction of 5-exo-bicyclo[2.1.1]hexan-2-one systems, furnishing the corresponding endo and exo alcohol diastereomers in nearly quantitative yields. core.ac.uk This selective reduction has also been demonstrated on more complex bicyclo[2.1.1]hexyl ketones, where the ketone was reduced to an alcohol without affecting other functional groups like nitriles. manchester.ac.ukresearchgate.net These reductions provide access to key intermediates for further diversification. chemistryviews.orgresearchgate.net

Table 2: Examples of Ketone Reduction in Bicyclo[2.1.1]hexane Systems

Substrate Reducing Agent Product Yield Reference
5-exo-substituted-bicyclo[2.1.1]hexan-2-ones Sodium Borohydride (E)- and (Z)-alcohols Near quantitative core.ac.uk
1-Aryl-bicyclo[2.1.1]hexan-2-one Sodium Borohydride 1-Aryl-bicyclo[2.1.1]hexan-2-ol >90% rsc.org

Substitution Reactions on the Bicyclo[2.1.1]hexane Core

The rigid bicyclo[2.1.1]hexane core can be substituted with various functional groups that can act as leaving groups in nucleophilic substitution reactions or serve as handles for further derivatization. These reactions are essential for building molecular complexity and accessing a wide range of analogs. chemistryviews.org

Nucleophilic substitution provides a direct method for functional group interconversion on the bicyclo[2.1.1]hexane scaffold. For example, nucleophilic displacements of 5(6)-anti-bromo substituents in 2-azabicyclo[2.1.1]hexanes have been achieved with a variety of nucleophiles. choudharylab.com These reactions have produced derivatives containing bromo, fluoro, acetoxy, hydroxy, azido, imidazole, thiophenyl, and iodo groups. choudharylab.com The success of these substitutions can be dependent on the solvent and the choice of metal salt. choudharylab.com In other systems, successful nucleophilic substitution has been demonstrated at a methylene (B1212753) group attached to the bridgehead position, where a mesylate anion serves as the nucleofuge. acs.org These reactions proceed with thermal activation and without rearrangement of the strained bicyclic ring system. acs.org

A multitude of strategies exist for the diversification of the bicyclo[2.1.1]hexane core, leveraging its unique structure and reactivity. The synthesis of 1-substituted bicyclo[2.1.1]hexan-2-ones serves as a gateway to various 1,2-disubstituted derivatives. chemistryviews.orgacs.org The ketone functionality in these intermediates is a versatile handle for a wide range of transformations. rsc.orgchemrxiv.orgresearchgate.net

Key derivatization strategies include:

Carbonyl Chemistry: Wittig and Horner-Wadsworth-Emmons reactions can be used to introduce carbon-carbon double bonds. rsc.orgchemrxiv.org Nucleophilic additions of reagents like organometallics (e.g., Grignard reagents) or cyanide sources (e.g., TMS-CN) introduce new substituents at the carbonyl carbon. rsc.orgchemrxiv.org

Ring Expansions: The strained bicyclic ketone can undergo ring expansion reactions. The Baeyer-Villiger rearrangement yields lactones, while the Schmidt reaction can produce lactams, expanding the core structure. rsc.orgchemrxiv.org

Cross-Coupling and C-H Functionalization: Modern synthetic methods like C-H functionalization can be applied to introduce substituents at the bridging positions of a monosubstituted bicyclo[2.1.1]hexane, allowing for the synthesis of diverse 2,5-disubstituted patterns. nih.gov

Functional Group Interconversion: As previously discussed, nucleophilic substitution of leaving groups like halogens or mesylates provides access to a wide array of functional groups. choudharylab.comacs.org The synthesis of 2-substituted bicyclo[2.1.1]hexan-1-ols also opens pathways to diverse ortho-phenolic derivative mimics. researchgate.net

These varied strategies enable the systematic modification of the bicyclo[2.1.1]hexane scaffold, making it a highly adaptable building block for creating novel, three-dimensional molecules. choudharylab.comchemistryviews.orgresearchgate.netacs.org

Rearrangement Reactions and Skeletal Editing

Curtius Rearrangement Applications

The Curtius rearrangement is a valuable synthetic tool for the introduction of amine functionalities onto the bicyclo[2.1.1]hexane framework. This reaction proceeds through the thermal decomposition of an acyl azide (B81097), derived from a corresponding carboxylic acid, to an isocyanate, which can then be hydrolyzed to yield the primary amine. This method provides a reliable route to bicyclo[2.1.1]hexan-1-amine and its derivatives, which are important building blocks in medicinal chemistry.

One application of the Curtius rearrangement is in the derivatization of bicyclo[2.1.1]hexane systems to produce amino acids and diamines. For instance, a silyl-protected alcohol on the bicyclo[2.1.1]hexane scaffold can be transformed into a non-natural amino acid, and a subsequent Curtius rearrangement can yield an orthogonally bis-protected diamine building block. rsc.org This highlights the utility of the Curtius rearrangement in creating complex, functionalized bicyclic structures.

The transformation of a carboxylic acid group on the bicyclo[2.1.1]hexane core to an amine via the Curtius rearrangement has been demonstrated in the synthesis of analogues of biologically active molecules. For example, a bicyclo[2.1.1]hexane-containing analogue of the fungicide Boscalid was synthesized in three steps from a precursor, with one of the key steps being a Curtius rearrangement. chemrxiv.org Similarly, the synthesis of amine-functionalized 2-oxabicyclo[2.1.1]hexanes has been achieved through a sequence involving hydrolysis of a precursor followed by a Curtius rearrangement to afford the benzyl-protected amine, which can then be deprotected. rsc.org

The general applicability of this rearrangement is also evident in the transformation of naphthyl ketone products derived from bicyclo[1.1.0]butanes. These products can be converted to a carboxylic acid, which is then readily derivatized to an amine using the Curtius rearrangement. nih.gov

Table 1: Examples of Curtius Rearrangement in Bicyclo[2.1.1]hexane Systems

Starting Material Functional GroupKey TransformationProduct Functional GroupReference
Carboxylic AcidAcyl azide formation and thermal rearrangementIsocyanate (intermediate), Amine (final) rsc.orgchemrxiv.orgnih.gov
Silyl-protected alcohol and carboxylic acidConversion to acyl azide and rearrangementOrthogonally bis-protected diamine rsc.org
Ester (after hydrolysis to carboxylic acid)Curtius rearrangement of the derived acyl azideBenzyl-protected amine rsc.org
Naphthyl ketone (after conversion to carboxylic acid)Derivatization via Curtius rearrangementAmine nih.gov

Scaffold Hopping via Nitrogen Deletion (e.g., from Azabicyclo[2.1.1]hexanes to BCPs)

Scaffold hopping is a powerful strategy in medicinal chemistry for exploring new chemical space and identifying novel bioisosteres. One such transformation involves the conversion of azabicyclo[2.1.1]hexanes (aza-BCHs) to bicyclo[1.1.1]pentanes (BCPs) through a nitrogen-deleting skeletal edit. researchgate.netnih.govnih.gov This approach allows for the direct conversion between these two important classes of sp³-rich scaffolds, which are often used as replacements for flat aromatic groups in drug candidates. researchgate.netnih.govresearchgate.netvapourtec.com

The process typically begins with the synthesis of multifunctionalized aza-BCH frameworks, often through photochemical [2+2] cycloadditions. researchgate.netnih.govnih.gov These aza-BCHs then undergo a subsequent deamination step to afford bridge-functionalized BCPs. researchgate.netnih.gov This modular sequence provides access to a variety of privileged bridged bicycles that are of significant interest in pharmaceutical research. researchgate.netnih.govnih.gov The enamide nitrogen in the starting material acts as a linchpin, first templating the cycloaddition and then serving as a traceless handle for the nitrogen deletion step. nih.gov This strategy simplifies the preparation of these bioisosteric motifs and enables efficient exploration of the chemical space between them. researchgate.netvapourtec.com

This nitrogen-deleting "scaffold hop" is a prime example of single-atom skeletal editing, a paradigm that allows for the structural modification of a core scaffold without the need for de novo synthesis. nih.gov By applying this approach, chemists can rapidly generate structural diversity and fine-tune the properties of drug candidates. vapourtec.com

Functionalization via Organometallic Reactions

Borylation of Bridgehead Tertiary C-H Bonds

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. For bicyclo[2.1.1]hexane systems, the iridium-catalyzed borylation of the bridgehead tertiary C-H bond represents a significant advancement. nih.govchemrxiv.orgchemrxiv.org This method allows for the synthesis of boron-substituted bicyclo[2.1.1]hexanes, which are versatile intermediates that can be further functionalized. nih.gov

The reaction is highly selective for the formation of bridgehead boronic esters and is compatible with a wide array of functional groups, with over 35 examples reported. nih.govchemrxiv.orgchemrxiv.org This broad functional group tolerance makes the method applicable for the late-stage modification of complex molecules, including pharmaceuticals that contain the bicyclo[2.1.1]hexane substructure. nih.govchemrxiv.org

The iridium-catalyzed borylation has been successfully applied to all-carbon bicyclo[2.1.1]hexanes, as well as oxabicyclo[2.1.1]hexanes and azabicyclo[2.1.1]hexanes, all of which react cleanly at the tertiary C-H bonds to yield the corresponding boronic esters. nih.govchemrxiv.org The methylene C-H bonds within the bicyclic core remain unreactive, which is attributed to steric hindrance. nih.gov Functional groups such as esters, alcohols, bromides, and amides are well-tolerated under the reaction conditions. nih.gov

Kinetic and computational studies suggest that the turnover-limiting step of this reaction is an isomerization that occurs prior to the reductive elimination that forms the C-B bond. chemrxiv.org The resulting borylated products can be converted into a variety of other functional groups, including trifluoroborate salts, boronic acids, or undergo C-C and C-X (X = O, N) bond-forming reactions. nih.gov

Table 2: Substrate Scope of Iridium-Catalyzed Borylation of Bicyclo[2.1.1]hexane Systems

Substrate TypeReactivityTolerated Functional GroupsReference
All-carbon bicyclo[2.1.1]hexaneClean reaction at bridgehead C-HEsters, Alcohols, Bromides, Amides nih.govchemrxiv.org
Oxabicyclo[2.1.1]hexanesClean reaction at bridgehead C-HEsters, Alcohols nih.govchemrxiv.org
Azabicyclo[2.1.1]hexanesClean reaction at bridgehead C-HAmides, Tertiary amines nih.govchemrxiv.org

Decarboxylative Reactions (e.g., Minisci Reaction)

Decarboxylative cross-coupling reactions provide a powerful method for the formation of C-C bonds. While extensively studied for other scaffolds, the application of such reactions to bicyclo[2.1.1]hexane systems is an emerging area. The Minisci reaction, a radical-based process, is a notable example of a decarboxylative functionalization.

In the context of related strained bicyclic systems, the decarboxylative Minisci heteroarylation of bicyclo[1.1.1]pentane (BCP) and 2-oxabicyclo[2.1.1]hexane (oBCH) derivatives at the bridge positions has been reported. acs.orgstrath.ac.ukchemistryviews.org This process allows for the direct coupling of free bridge carboxylic acids with non-prefunctionalized heteroarenes. acs.orgstrath.ac.uk The reaction is operationally simple and provides access to polysubstituted bicyclic derivatives that are otherwise difficult to synthesize. acs.orgchemistryviews.org

For bicyclo[2.1.1]hexane systems, the formation of a redox-active ester from a carboxylic acid precursor, followed by a decarboxylative Minisci reaction, has been proposed as a viable route to introduce new substituents. nih.gov This approach, along with decarboxylative borylation, offers a pathway to functionalize the bicyclic core. nih.gov The reaction typically proceeds under hypervalent iodine activation and can be initiated by LED irradiation. chemistryviews.org This methodology has the potential to provide a modular route to unsymmetrically substituted bicyclo[2.1.1]hexane derivatives of interest in pharmaceutical chemistry. chemistryviews.org

Molecular Structure, Conformation, and Stereochemical Aspects of Bicyclo 2.1.1 Hexan 1 Amine Systems

Conformational Rigidity Imparted by the Bicyclic Framework

The defining characteristic of the bicyclo[2.1.1]hexane system is its highly constrained and rigid bicyclic core. This framework, composed of a cyclobutane (B1203170) ring fused with a cyclopentane (B165970) bridge, results in a compact and sterically demanding structure with limited conformational flexibility. smolecule.com The fusion of the rings forces bond angles to deviate significantly from ideal geometries, leading to substantial angle and torsional strain. This inherent strain and rigidity are prized in medicinal chemistry as they can lock a molecule into a specific, well-defined three-dimensional shape, which can enhance binding selectivity and affinity to biological targets. rsc.orgvulcanchem.com Unlike flexible scaffolds like 1,3-disubstituted cyclopentanes, the bicyclo[2.1.1]hexane analogue can lock the conformation, providing a rigid counterpart for molecular design. nih.gov This conformational restriction is a key feature that influences the molecule's interactions and reactivity. chemrxiv.org

Stereoelectronic Properties and their Influence on Reactivity

The rigid bicyclic structure of the bicyclo[2.1.1]hexane scaffold gives rise to unique stereoelectronic properties that significantly influence its reactivity. Stereoelectronic effects relate to how the spatial arrangement of orbitals and electronic properties affects the molecule's behavior. In bicyclic systems, the fixed orientation of sigma (σ) bonds can lead to significant through-bond interactions. These interactions can influence the electron density at remote reaction centers, thereby affecting the stereochemical outcome of reactions. For instance, the alignment of σ-bonds can create pathways for long-range electronic communication, impacting the facial selectivity of additions to carbonyl groups within the ring system. The interplay of these orbital effects with electrostatic interactions stemming from substituents on the framework dictates the preferred trajectory of approaching reagents.

Analysis of Steric Constraints within the Bicyclo[2.1.1]hexane Core

The bicyclo[2.1.1]hexane core presents a sterically hindered environment. Its compact, cage-like structure restricts access to certain faces of the molecule. This steric hindrance is a dominant factor in controlling the stereoselectivity of reactions. For example, in nucleophilic additions to related ketone derivatives, the attacking species will preferentially approach from the less hindered, or convex, face of the molecule. nih.gov This predictable steric bias makes the bicyclo[2.1.1]hexane scaffold a useful template in stereoselective synthesis. The steric constraints imposed by the bicyclic architecture not only influence its interaction with other molecules but also its conformational flexibility. vulcanchem.com

Experimental and Computational Studies of Stereoselectivity

To unravel the complex interplay of steric and electronic effects that govern reactivity, researchers have employed a combination of experimental studies and computational modeling on bicyclo[2.1.1]hexane systems.

π-Facial Selectivity in Nucleophilic Additions to Related Bicyclo[2.1.1]hexanones

A key area of investigation has been the π-facial selectivity in nucleophilic additions to bicyclo[2.1.1]hexanones. chemrxiv.org The two faces of the carbonyl group in these systems can be influenced by remote substituents. To probe these effects, 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones have been used as a model system. core.ac.ukias.ac.in Studies on the hydride reduction of these ketones revealed distinct facial selectivity depending on the electronic nature of the remote substituent.

Electron-withdrawing groups, such as cyano (CN) and carboxyl methyl (COOMe), were found to favor syn-attack (attack from the same side as the C5-C6 bridge), whereas electron-donating or neutral groups led to a preference for anti-attack. core.ac.uk However, the degree of this selectivity was observed to be less pronounced compared to similar bicyclic systems like norbornanes, suggesting a more complex interaction of controlling factors. core.ac.uk

Hydride Reduction Stereoselectivity of 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones
Substituent (R)% syn-alcohol% anti-alcoholFacial Preference
CN75%25%syn
COOMe66%34%syn
CH₂OH48%52%anti
CH₂OTBDMS47%53%anti
CH₂CH₃40%60%anti
H44%56%anti

Data sourced from Mehta et al., Tetrahedron Letters, 2001. core.ac.uk

Long-Range Electronic Effects on Stereochemical Outcome

The stereoselectivity observed in these systems is attributed to long-range electronic effects transmitted through the rigid bicyclic framework. chemrxiv.orgcore.ac.uk Computational studies, including ab initio and density functional theory (DFT) calculations, have been employed to understand the nature of these effects. core.ac.uk Models suggest that the facial selectivity arises from the differential stabilization of the transition states for syn versus anti attack. Electron-withdrawing groups can perturb the energy of the σ-orbitals of the framework, which in turn interact with the developing π*-orbital of the carbonyl group during nucleophilic attack. This through-bond orbital interaction, often referred to as the Cieplak effect, can stabilize one transition state over the other. However, in the bicyclo[2.1.1]hexane system, these effects appear to be attenuated compared to other bicyclic frameworks, and sometimes predictions based on simple models fail, indicating a subtle balance between orbital and electrostatic factors. core.ac.ukacs.org

Dihedral Angle Analysis (e.g., X-ray Crystallography Studies for Conformational Comparison)

X-ray crystallography is a crucial technique for unequivocally determining the three-dimensional structure of bicyclo[2.1.1]hexane derivatives. These studies provide precise data on bond lengths, bond angles, and, importantly, dihedral angles, which define the molecule's conformation. The analysis of dihedral angles is particularly useful for comparing the precise shape of different substituted bicyclo[2.1.1]hexane systems.

For instance, crystallographic analysis of various 1,2-, 1,4-, and 1,5-disubstituted bicyclo[2.1.1]hexanes has provided a detailed picture of how substituents affect the core geometry. rsc.orgrsc.org These studies allow for a direct comparison of the "exit vectors"—the direction in which substituents point away from the core—which is critical for designing bioisosteres that mimic the geometry of other chemical motifs, such as ortho- or meta-substituted benzene (B151609) rings. rsc.orgresearchgate.net

Selected Dihedral Angle Comparisons in Bicyclic Systems
Compound/SystemRelevant Dihedral AngleAngle (°)Significance
1,4-disubstituted BCHSubstituent Torsion Angle~0Good match for meta-benzene isostere
1,3-disubstituted BCHSubstituent Torsion Angle78.2Less ideal match for meta-benzene isostere
ortho-isostere (+)-2rSubstituent Torsion Angle58Mimics ortho-substitution pattern

Data conceptualized from exit vector analysis studies by Gieseler et al., Chem. Sci., 2023. rsc.orgresearchgate.net

Computational modeling of related bicyclo[2.1.1]hexan-2-ones also utilizes dihedral angles to describe the geometry of the transition states for nucleophilic attack. For example, the dihedral angles C7-C2-C1-C5 and C7-C2-C1-C6 are used to quantify the puckering of the ring system and its influence on the accessibility of the carbonyl faces. core.ac.uk These analyses confirm the rigid, puckered nature of the scaffold and provide a quantitative basis for understanding its stereochemical behavior.

Applications of Bicyclo 2.1.1 Hexan 1 Amine Scaffold in Modern Drug Discovery and Design

Bicyclo[2.1.1]hexane as a Privileged Molecular Scaffold

The bicyclo[2.1.1]hexane (BCH) core is considered a privileged scaffold in medicinal chemistry due to its unique structural and conformational properties. enamine.net Its rigid, three-dimensional geometry offers a distinct advantage over the flexible and planar nature of commonly used aromatic rings. This rigidity allows for a more precise spatial arrangement of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. nih.gov

The incorporation of sp³-rich scaffolds like bicyclo[2.1.1]hexane is a key strategy to "escape from flatland," a concept in medicinal chemistry aimed at increasing the three-dimensionality of drug candidates. This shift towards more spherical and complex molecular shapes is associated with improved physicochemical properties, such as increased solubility and metabolic stability, which are crucial for the development of successful drugs. thieme-connect.com The bicyclo[2.1.1]hexane framework, with its well-defined exit vectors for substituent placement, provides a robust platform for exploring new chemical space and designing novel bioactive molecules. nih.gov

Bioisosteric Replacement Strategies

A significant application of the bicyclo[2.1.1]hexane scaffold is its use as a bioisostere for aromatic systems. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. The bicyclo[2.1.1]hexane moiety has been successfully employed as a saturated, non-aromatic mimic of phenyl rings, offering a pathway to novel and patentable chemical entities with potentially superior drug-like properties. chem-space.com

The bicyclo[2.1.1]hexane scaffold has been validated as a bioisostere for both ortho- and meta-disubstituted phenyl rings. enamine.netchem-space.comenamine.netresearchgate.net The rigid geometry of the bicyclo[2.1.1]hexane core can effectively mimic the spatial orientation of substituents on an aromatic ring. nih.gov For instance, 1,2- and 1,5-disubstituted bicyclo[2.1.1]hexanes have been shown to be effective replacements for ortho-substituted benzenes. chem-space.comrsc.org This strategy has been applied to modify existing drugs and agrochemicals, leading to the creation of novel analogs with retained or even improved biological activity. rsc.orgnih.gov

The replacement of a phenyl ring with a bicyclo[2.1.1]hexane scaffold can be a valuable tool for lead optimization, allowing for the fine-tuning of a molecule's properties while maintaining its core binding interactions. chem-space.com This approach can also be used to circumvent existing patents on aromatic compounds.

Replacing an aromatic ring with a bicyclo[2.1.1]hexane scaffold can have a profound and often beneficial impact on a molecule's physicochemical properties. researchgate.netnih.gov One of the most significant advantages is the potential for improved aqueous solubility. nih.govnih.gov For example, the replacement of an ortho-benzene ring with a bicyclo[2.1.1]hexane in the drug conivaptan (B1669423) resulted in a threefold increase in solubility. nih.gov Similarly, a sixfold increase in solubility was observed when the phenyl ring in lomitapide (B243) was replaced with a bicyclo[2.1.1]hexane. nih.govsemanticscholar.org

In addition to solubility, this bioisosteric replacement typically leads to a reduction in lipophilicity, as measured by cLogP and LogD values. nih.govnih.gov The incorporation of the bicyclo[2.1.1]hexane scaffold in place of a phenyl ring in several bioactive compounds led to a decrease in cLogP by 0.7–1.2 units. semanticscholar.org This reduction in lipophilicity can be advantageous for improving a drug's pharmacokinetic profile and reducing off-target toxicity.

Parent CompoundAnalog with Bicyclo[2.1.1]hexaneFold Increase in Solubility
Conivaptan263x
Lomitapide276x
Boscalid283x

Modulation of Receptor Binding and Specificity

The rigid nature of the bicyclo[2.1.1]hexane scaffold plays a crucial role in modulating how a molecule interacts with its biological target. researchgate.netrsc.org This rigidity can lead to more specific and higher-affinity binding, ultimately enhancing the pharmacological properties of a drug candidate.

The conformational rigidity of the bicyclo[2.1.1]hexane framework reduces the entropic penalty associated with a ligand binding to its receptor. rsc.org In flexible molecules, a significant amount of energy is required to adopt the correct conformation for binding. By pre-organizing the key binding groups in a favorable orientation, the rigid bicyclo[2.1.1]hexane scaffold can lead to a stronger binding affinity. This principle has been demonstrated in the development of selective ligands for various receptors, where the rigid scaffold was key to achieving high potency.

Exploration of sp3-Rich Chemical Space for Novel Lead Generation

The drive to "escape from flatland" in drug discovery has led to an increased focus on molecules with a higher fraction of sp3-hybridized carbon atoms. rsc.org Saturated bicyclic structures, such as bicyclo[2.1.1]hexane, are at the forefront of this movement. chemrxiv.org The bicyclo[2.1.1]hexan-1-amine scaffold, with its inherent three-dimensionality, provides an excellent platform for exploring this sp3-rich chemical space. chemrxiv.orgresearchgate.net This exploration is critical for identifying novel lead compounds with improved physicochemical properties, such as enhanced solubility and metabolic stability, which are often challenging to achieve with flat, aromatic systems. chemrxiv.org

The incorporation of the bicyclo[2.1.1]hexane motif introduces a rigid, non-planar structure that can access unique regions of biological target binding sites that are inaccessible to traditional aromatic scaffolds. nih.gov This can lead to the discovery of compounds with novel mechanisms of action or improved selectivity. For instance, the design of sp3-rich screening libraries based on scaffolds like 1-(amino-methyl)-2-benzyl-2-aza-bicyclo[2.1.1]hexane has yielded promising antimalarial leads with activities in the micromolar range. nih.gov The versatility of the bicyclo[2.1.1]hexane system allows for the creation of diverse substitution patterns, further expanding the accessible chemical space for lead generation. enamine.netresearchgate.net

Role in Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to optimizing lead compounds into clinical candidates. The bicyclo[2.1.1]hexan-1-amine scaffold serves as a valuable tool in these studies by providing a rigid framework that locks the relative orientation of substituents. This conformational rigidity helps to reduce the ambiguity in SAR data that can arise from the flexibility of more traditional linkers.

By replacing a flexible or planar moiety, such as a phenyl ring, with the bicyclo[2.1.1]hexane core, medicinal chemists can systematically probe the impact of substituent positioning on biological activity. beilstein-journals.org This approach allows for a more precise understanding of the optimal spatial arrangement of functional groups required for potent and selective target engagement. The defined exit vectors of the bicyclo[2.1.1]hexane scaffold enable a systematic exploration of the chemical space around a core pharmacophore, facilitating the identification of key interactions that drive biological activity. chemrxiv.orgresearchgate.netnih.gov

Design of Conformationally Constrained Analogues

The rigid nature of the bicyclo[2.1.1]hexane skeleton makes it an ideal building block for the design of conformationally constrained analogues of biologically active molecules. chemrxiv.org By restricting the conformational freedom of a molecule, it is often possible to enhance its binding affinity and selectivity for a specific biological target. This is because the molecule is pre-organized in its bioactive conformation, reducing the entropic penalty upon binding.

For example, a conformationally restricted analogue of the metabotropic glutamate (B1630785) receptor (mGluR) agonist ACPD, namely 2-aminobicyclo[2.1.1]hexane-2,5-dicarboxylic acid-I, was found to be a potent agonist at several mGluR subtypes. nih.govacs.org This analogue, which features the bicyclo[2.1.1]hexane core, expresses a fully extended glutamate conformation and demonstrated higher potency than the more flexible parent compound. nih.govacs.org

The bicyclo[2.1.1]hexane scaffold offers well-defined points for substituent attachment, known as exit vectors. chemrxiv.orgresearchgate.netnih.gov The precise spatial orientation of these exit vectors allows for the fine-tuning of a molecule's properties. By strategically placing substituents on the bicyclic core, medicinal chemists can modulate factors such as solubility, lipophilicity, and metabolic stability. chemrxiv.org

Recent research has focused on developing new synthetic routes to access a wider range of substitution patterns on the bicyclo[2.1.1]hexane system, thereby expanding the possibilities for vectorization. chemrxiv.orgresearchgate.net This ability to control the directionality of substituents is particularly valuable when using the scaffold as a bioisosteric replacement for substituted aromatic rings, as it allows for the mimicry of different substitution patterns (e.g., ortho, meta). nih.govbeilstein-journals.org

Building Block Utility in Complex Molecule Synthesis

The bicyclo[2.1.1]hexan-1-amine scaffold is a versatile building block for the construction of more complex molecular architectures. researchgate.netnih.govenamine.netnuph.edu.uarsc.org Its robust nature and the ability to introduce functional groups at specific positions make it a valuable intermediate in multi-step syntheses. The development of efficient and modular approaches to synthesize substituted bicyclo[2.1.1]hexanes has further enhanced their utility in this regard. chemrxiv.orgresearchgate.net

The bicyclo[2.1.1]hexane scaffold has been successfully incorporated into a variety of bioactive compounds, demonstrating its potential as a phenyl ring bioisostere. enamine.netresearchgate.net For instance, the replacement of an ortho-substituted benzene (B151609) ring with a 1,2-disubstituted bicyclo[2.1.1]hexane core in several fungicides resulted in saturated analogues with high antifungal activity. nih.gov This highlights the ability of the scaffold to not only mimic the spatial arrangement of substituents on an aromatic ring but also to impart favorable physicochemical properties.

The following table provides examples of how the bicyclo[2.1.1]hexane scaffold has been used as a bioisosteric replacement for a benzene ring in bioactive compounds, and the resulting impact on solubility.

CompoundOriginal StructureModified StructureSolubility Improvement
BoscalidBenzeneBicyclo[2.1.1]hexane3x increase
BixafenBenzeneBicyclo[2.1.1]hexane10x decrease
FluxapyroxadBenzeneBicyclo[2.1.1]hexaneSlight increase

This table is based on data from studies on bioisosterism.

Specialty Chemical and Material Science Applications

While the primary focus of research on the bicyclo[2.1.1]hexane scaffold has been within the realm of medicinal chemistry, its unique structural characteristics suggest potential applications in specialty chemicals and material science. The rigid, three-dimensional nature of the bicyclo[2.1.1]hexane core can impart desirable properties to polymers and other materials.

In the context of specialty chemicals, bicyclo[2.1.1]hexan-1-amine and its derivatives can serve as valuable intermediates in the synthesis of complex organic molecules. Their constrained bicyclic structure can be exploited to control the stereochemistry of subsequent reactions, making them useful in asymmetric synthesis.

In material science, the incorporation of rigid bicyclic units like bicyclo[2.1.1]hexane into polymer backbones could lead to materials with enhanced thermal stability, higher glass transition temperatures, and improved mechanical properties. The amine functionality of bicyclo[2.1.1]hexan-1-amine provides a convenient handle for polymerization reactions, such as the formation of polyamides or polyimides. However, it is important to note that while the potential for these applications exists, the body of published research specifically detailing the use of bicyclo[2.1.1]hexan-1-amine hydrochloride in these areas is currently limited. Further investigation is required to fully explore and realize the potential of this compound in the development of novel materials and specialty chemicals.

Q & A

Q. What are the established synthetic routes for Bicyclo[2.1.1]hexan-1-amine hydrochloride, and how do reaction conditions impact yield and purity?

The synthesis of bicyclo[2.1.1]hexane derivatives often involves photochemical cycloaddition or oxidation of bicyclo[1.1.0]butane precursors. For example, irradiation of dienes with triplet sensitizers like benzophenone in acetonitrile yields bicyclo[2.1.1]hexanes with up to 76% efficiency . Key parameters include solvent choice, wavelength of irradiation, and catalyst selection. Hydrochloride formation typically involves treating the free amine with HCl under controlled conditions .

Q. How can researchers characterize the stereochemical and structural properties of this compound?

X-ray crystallography is critical for resolving stereochemistry and bond distances (e.g., d = 3.05–3.19 Å for substituents in bicyclo[2.1.1]hexanes) . NMR (¹H/¹³C) and computational modeling (DFT) validate diastereomerism and electronic environments. Mass spectrometry confirms molecular weight and fragmentation patterns, while IR spectroscopy identifies amine and hydrochloride functional groups .

Q. What are the primary applications of bicyclo[2.1.1]hexane derivatives in medicinal chemistry?

These compounds serve as saturated bioisosteres for ortho-substituted benzenes, reducing lipophilicity (ΔcLogP = −0.7 to −1.2) while retaining bioactivity. For example, bicyclo[2.1.1]hexane analogs of fungicides like boscalid exhibit comparable antifungal activity, demonstrating their utility in drug design .

Advanced Research Questions

Q. What strategies enable stereoselective synthesis of polysubstituted bicyclo[2.1.1]hexanes with bridge functionalization?

Photocatalytic [2π+2σ] cycloadditions using visible-light catalysts (e.g., Ru(bpy)₃²⁺) allow access to 11 distinct substitution patterns, including meta- and para-like bioisosteres. Substituent positioning on the diene precursor dictates regioselectivity, while chiral auxiliaries or asymmetric catalysis can enforce stereocontrol .

Q. How do computational methods resolve contradictions in reaction mechanism proposals for bicyclo[2.1.1]hexane formation?

Density functional theory (DFT) calculations identify transition states and intermediates in photocycloadditions. For example, studies on bicyclo[1.1.0]butane oxidation reveal radical cation intermediates that facilitate [2π+2σ] cyclization pathways . Kinetic isotope effects (KIEs) and Hammett plots further validate mechanistic hypotheses .

Q. What experimental and computational approaches optimize metabolic stability in bicyclo[2.1.1]hexane-based drug candidates?

Microsomal stability assays (e.g., human liver microsomes) quantify metabolic degradation rates. Computational tools like ADMET predictors analyze cytochrome P450 interactions. Structural modifications, such as fluorine substitution or steric shielding of labile positions, enhance stability .

Q. How can bicyclo[2.1.1]hexanes be integrated into natural product synthesis?

Biomimetic strategies, such as transannular [2+2] photocycloadditions, construct complex frameworks like aquatolide’s bicyclo[5.1.1]nonane and bicyclo[2.1.1]hexane subunits. Late-stage functionalization via cross-coupling or oxidation enables diversification .

Methodological Considerations

Q. What protocols mitigate challenges in isolating bicyclo[2.1.1]hexane hydrochlorides from reaction mixtures?

  • Purification: Use silica gel chromatography with polar eluents (e.g., MeOH/CH₂Cl₂) or recrystallization from ethanol/ether mixtures.
  • Analysis: Monitor by TLC (ninhydrin staining for amines) and LC-MS to detect side products like ring-opened byproducts .

Q. How do researchers validate bioisosteric equivalence between bicyclo[2.1.1]hexanes and aromatic counterparts?

  • Structural metrics: Compare bond distances (d), angles (θ), and torsional parameters (φ₁, φ₂) via X-ray crystallography .
  • Biological assays: Measure IC₅₀ values in target-specific assays (e.g., antifungal activity for boscalid analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.